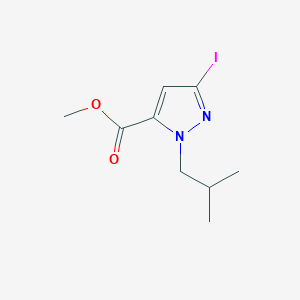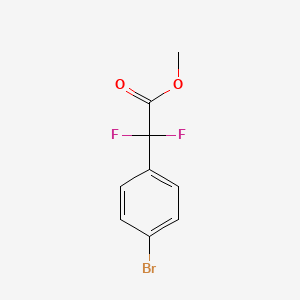
N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide is not fully understood, but it has been suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and HDACs.
Biochemical and Physiological Effects
N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide. Firstly, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Secondly, the development of new methods for synthesizing this compound with improved yield and purity would be beneficial for its future use in research and drug development. Lastly, more studies are needed to investigate the potential side effects and toxicity of this compound in vivo, which would be important for its future clinical use.
Conclusion
N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry and biochemistry. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and inhibition of angiogenesis make it a promising candidate for the development of new anticancer drugs. However, further research is needed to fully understand its mechanism of action, potential therapeutic applications, and potential side effects and toxicity.
Synthesemethoden
The synthesis of N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound is through the reaction of 2-oxo-1,3-dioxolane with 2-bromoethylthiophene, followed by the reaction of the resulting product with propargylamine. This method has been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has shown promising results in inhibiting the growth of drug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-2-5-14(16)15(10-12-6-3-8-17-12)11-13-7-4-9-18-13/h4,7,9,12H,3,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGBKAGDYIBXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CCCO1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)

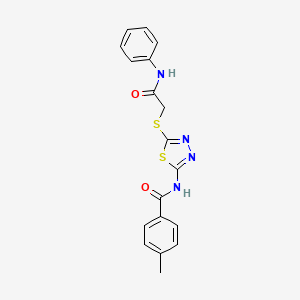
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2653295.png)

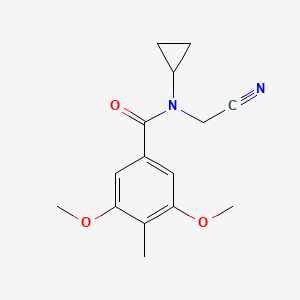
![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
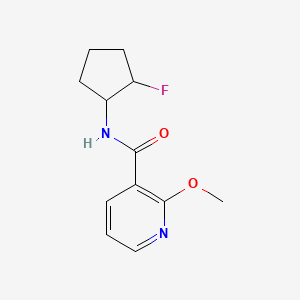
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)
![4-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B2653308.png)
![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)
